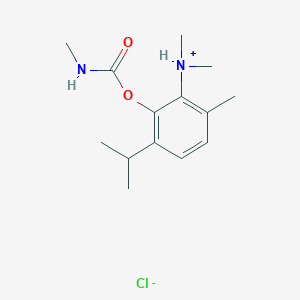
N-Methylcarbamic acid 6-(dimethylamino)thymyl ester hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methylcarbamic acid 6-(dimethylamino)thymyl ester hydrochloride, commonly known as Physostigmine, is a reversible acetylcholinesterase inhibitor that is used to treat various medical conditions, including glaucoma, myasthenia gravis, and Alzheimer's disease. It is a tertiary alkaloid that is derived from the Calabar bean and has been used for medicinal purposes for centuries.
Mecanismo De Acción
Physostigmine works by inhibiting the enzyme acetylcholinesterase, which breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, Physostigmine increases the concentration of acetylcholine in the brain and other tissues, leading to improved cognitive function and muscle strength.
Efectos Bioquímicos Y Fisiológicos
Physostigmine has a number of biochemical and physiological effects, including increased levels of acetylcholine, improved cognitive function, increased muscle strength, and decreased intraocular pressure. It has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Physostigmine is a useful tool in laboratory experiments due to its ability to inhibit acetylcholinesterase. However, it is important to note that it can be toxic in high doses and should be used with caution. Additionally, Physostigmine has a short half-life and is rapidly metabolized, which can make it difficult to study.
Direcciones Futuras
There are many potential future directions for research on Physostigmine. One area of interest is the development of more potent and selective acetylcholinesterase inhibitors for the treatment of Alzheimer's disease. Another area of interest is the use of Physostigmine as a tool in the study of acetylcholine signaling pathways. Additionally, there is potential for the development of Physostigmine-based therapies for other conditions, such as Parkinson's disease and schizophrenia.
Métodos De Síntesis
Physostigmine can be synthesized using various methods, including extraction from the Calabar bean, chemical synthesis, and microbial synthesis. The most common method of synthesis is chemical synthesis, which involves the reaction between thymol and dimethylcarbamoyl chloride in the presence of a base. The resulting compound is then treated with methyl iodide to form Physostigmine.
Aplicaciones Científicas De Investigación
Physostigmine has been extensively studied for its potential therapeutic uses. It has been shown to improve cognitive function in Alzheimer's patients and to improve muscle strength in myasthenia gravis patients. It has also been used as a treatment for glaucoma, a condition that causes increased pressure in the eye, by reducing intraocular pressure.
Propiedades
Número CAS |
100836-56-4 |
|---|---|
Nombre del producto |
N-Methylcarbamic acid 6-(dimethylamino)thymyl ester hydrochloride |
Fórmula molecular |
C14H22N2O2.ClH |
Peso molecular |
286.8 g/mol |
Nombre IUPAC |
dimethyl-[6-methyl-2-(methylcarbamoyloxy)-3-propan-2-ylphenyl]azanium;chloride |
InChI |
InChI=1S/C14H22N2O2.ClH/c1-9(2)11-8-7-10(3)12(16(5)6)13(11)18-14(17)15-4;/h7-9H,1-6H3,(H,15,17);1H |
Clave InChI |
LIVYPQDNJYBCLI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)C(C)C)OC(=O)NC)[NH+](C)C.[Cl-] |
SMILES canónico |
CC1=C(C(=C(C=C1)C(C)C)OC(=O)NC)[NH+](C)C.[Cl-] |
Sinónimos |
SB-26 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



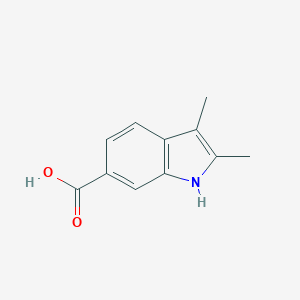


![methyl (2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate](/img/structure/B27361.png)
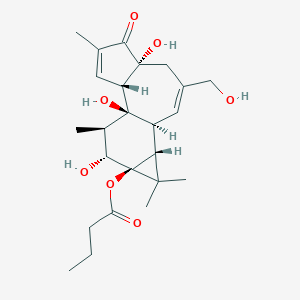

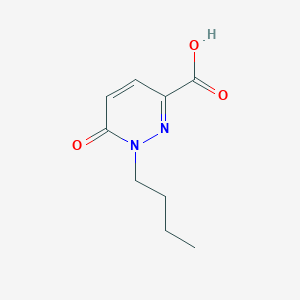
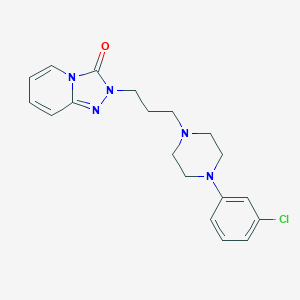
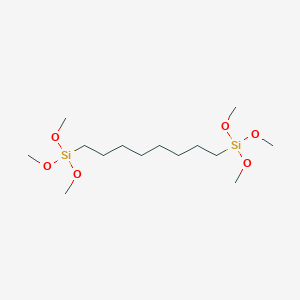

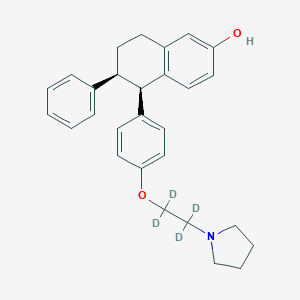
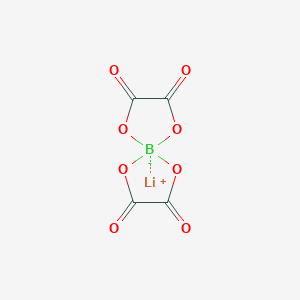
![1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]isoquinoline](/img/structure/B27381.png)
